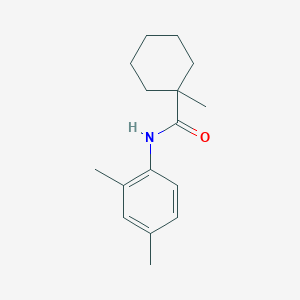

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-12-7-8-14(13(2)11-12)17-15(18)16(3)9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFCXOGKMHEQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2(CCCCC2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 1-methylcyclohexanecarboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of cyclohexane derivative from starting materials. |

| 2 | Amidation reaction to introduce the carboxamide functional group. |

| 3 | Purification through recrystallization or chromatography. |

Research indicates that N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide exhibits several biological activities, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies suggest that similar compounds can inhibit bacterial growth effectively.

Cytotoxicity

In vitro studies have demonstrated that this compound has selective cytotoxic effects on cancer cell lines. This suggests potential as an anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition of growth with a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cancer research, this compound was tested against several human cancer cell lines. The findings revealed that the compound induced apoptosis in these cells, showcasing its potential as a lead compound for anticancer drug development.

Applications in Drug Development

The compound's ability to modulate biological pathways positions it as a valuable candidate in drug development. Its applications include:

- Therapeutic Agents : Potential use in formulations targeting infections or cancer.

- Research Reagents : Utilized in studies exploring enzyme inhibition and microbial resistance mechanisms.

- Cosmetic Formulations : Investigated for its potential benefits in oral care products due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural differences between the target compound and analogs from the evidence:

Physical and Chemical Properties

- Melting Points : The brominated analog in (2-bromo-1-cyclohexene-1-carboxylic acid) exhibits a melting point of 102–103.5°C , likely due to halogen-induced polarity. The target compound’s dimethyl groups may lower its melting point compared to halogenated analogs, as methyl substituents reduce polarity.

- Solubility : The target’s methyl groups enhance lipophilicity, favoring organic solvents, whereas hydroxyl or chloro substituents (e.g., in T3D3913 ) increase water solubility via hydrogen bonding.

Biological Activity

N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide, commonly known as Amitraz, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C15H21N

- Molecular Weight : 229.34 g/mol

Amitraz primarily acts as an alpha-adrenergic agonist , influencing the central nervous system's responses. The compound interacts with specific receptors and enzymes, leading to various biological effects:

- Target Receptors : Amitraz primarily targets alpha-adrenergic receptors.

- Biochemical Pathways : It affects the synthesis of monoamine oxidases and prostaglandins, which are crucial in neurotransmitter regulation and inflammatory responses.

1. Insecticidal Properties

Amitraz is widely recognized for its insecticidal properties. Its mechanism involves overexcitation of the nervous system in insects, leading to paralysis and death. This is particularly useful in agricultural applications for pest control.

2. Anti-inflammatory Effects

Research indicates that Amitraz may have anti-inflammatory effects. It modulates inflammatory pathways by inhibiting certain enzymes involved in prostaglandin synthesis, which can be beneficial in treating conditions characterized by excessive inflammation.

3. Antimicrobial Activity

Studies have shown that Amitraz exhibits antimicrobial properties against various pathogens. Its efficacy against bacterial strains makes it a candidate for further investigation in medicinal chemistry.

Case Studies and Experimental Data

Several studies have explored the biological activity of Amitraz:

- Study on Insecticidal Activity : A study demonstrated that Amitraz effectively controlled pest populations in agricultural settings, showing over 90% mortality rates in treated insect populations within 24 hours .

| Insect Species | Mortality Rate (%) | Time Frame (hours) |

|---|---|---|

| Aedes aegypti | 95 | 24 |

| Musca domestica | 90 | 24 |

| Rhipicephalus (Boophilus) microplus | 92 | 48 |

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of Amitraz in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups .

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Amitraz (10 mg/kg) | 45 |

| Amitraz (20 mg/kg) | 65 |

Pharmacokinetics

Amitraz is characterized by its volatility and low solubility in water, which can influence its effectiveness in various environments. Its pharmacokinetic profile indicates rapid absorption and distribution within biological systems, making it suitable for both topical and systemic applications .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a substituted cyclohexanecarboxylic acid derivative with an aniline analog. Key steps include:

- Cyclohexane ring functionalization : Introduce the methyl group via alkylation or Friedel-Crafts acylation, followed by carboxylation.

- Amide bond formation : Use coupling reagents like EDCI/HOBt or activate the carboxylic acid as an acid chloride (e.g., thionyl chloride) before reacting with 2,4-dimethylaniline.

- Optimization : Control temperature (0–5°C for acid chloride formation; room temperature for coupling) and use inert atmospheres to minimize side reactions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Signals for the cyclohexane methyl group (~1.0–1.5 ppm) and aromatic protons (6.5–7.5 ppm) confirm substitution patterns.

- ¹³C NMR : Carboxamide carbonyl resonance at ~165–170 ppm.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to the cyclohexane ring in derivatives of this compound?

- Challenge : Overlapping signals in crowded regions (e.g., cyclohexane protons) complicate stereochemical assignment.

- Strategies :

- NOESY/ROESY : Detect spatial proximity between protons to determine axial/equatorial substituents.

- DFT Calculations : Compare experimental chemical shifts with computed values for different conformers.

- Crystallography : Use SHELXL for refining crystal structures to resolve ambiguities (e.g., chair vs. boat conformations) .

Q. What experimental design considerations are critical when investigating the biological activity of this compound in antifungal assays?

- Positive Controls : Compare with structurally related fungicides like fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) to benchmark efficacy .

- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to determine IC₅₀ values.

- Mode of Action Studies : Use fluorescence microscopy to assess hyphal inhibition or ergosterol biosynthesis assays.

- Data Validation : Replicate assays in triplicate and use statistical models (e.g., ANOVA) to confirm significance .

Q. What methodological approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound analogs?

- Analog Synthesis : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) and cyclohexane methyl group.

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to fungal cytochrome P450 targets.

- Biological Testing : Corrogate activity data (e.g., logP, IC₅₀) with structural descriptors using QSAR software .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in the physicochemical properties of this compound?

- LogP Conflicts : If experimental logP (e.g., 3.8) diverges from computed values (e.g., 4.2), validate via HPLC retention time comparisons with standards.

- Solubility Issues : Use phase-solubility studies in buffers (pH 1–7.4) to refine predictions.

- Crystallographic Validation : Cross-check DFT-optimized geometries with X-ray structures to identify computational inaccuracies .

Comparative Studies

Q. What are the key differences in biological activity between this compound and its ortho-substituted analogs?

- Steric Effects : Ortho-substituents (e.g., 2-Cl) may hinder binding to enzyme active sites, reducing efficacy compared to para-substituted derivatives.

- Electronic Effects : Electron-donating groups (e.g., 4-OCH₃) enhance resonance stabilization of the amide bond, potentially increasing stability in vivo.

- Case Study : Fenhexamid’s 2,3-dichloro-4-hydroxyphenyl group confers broad-spectrum antifungal activity, suggesting substitution patterns critical for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.